
5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: is a heterocyclic organic compound that features a bromine atom and two oxo groups attached to a tetrahydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde typically involves the bromination of a suitable precursor, such as uracil derivatives. One common method includes:
Starting Material: Uracil or its derivatives.
Oxidation: The aldehyde group at the 4-position can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications. large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, chloroform, ethanol.
Major Products
Oxidation: 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
Reduction: 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its unique structure and reactivity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities. The presence of the bromine atom and the aldehyde group can enhance the biological activity of these derivatives.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials, particularly those requiring specific electronic or structural properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the aldehyde group at the 4-position.
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: Lacks the halogen atom.
Uniqueness
The presence of both the bromine atom and the aldehyde group in 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde makes it unique compared to its analogs. These functional groups confer distinct reactivity and potential biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
22724-20-5 |
|---|---|
Fórmula molecular |
C5H3BrN2O3 |
Peso molecular |
218.99 g/mol |
Nombre IUPAC |
5-bromo-2,4-dioxo-1H-pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-2(1-9)7-5(11)8-4(3)10/h1H,(H2,7,8,10,11) |
Clave InChI |
XKLRLKRKDKRUEU-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=C(C(=O)NC(=O)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


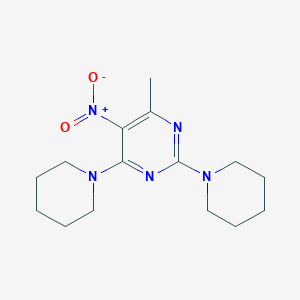
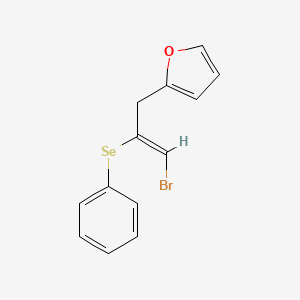
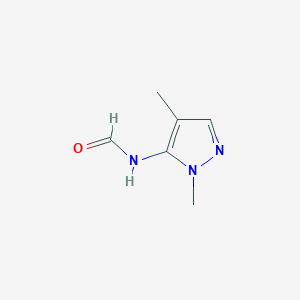
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)


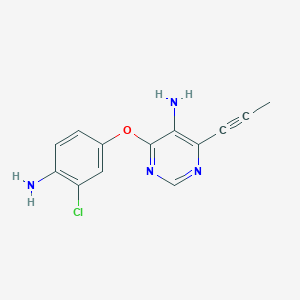
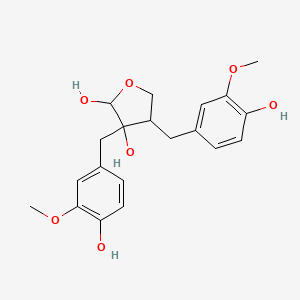

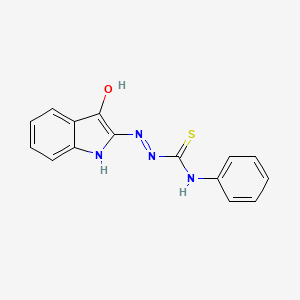
![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)


